REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[Br:13][C:14]1[CH:15]=[CH:16][C:17]([F:23])=[C:18]([CH:22]=1)[C:19]([OH:21])=O.[F:24][C:25]([F:35])([F:34])[O:26][C:27]1[CH:33]=[CH:32][C:30]([NH2:31])=[CH:29][CH:28]=1>CN(C=O)C>[Br:13][C:14]1[CH:15]=[CH:16][C:17]([F:23])=[C:18]([CH:22]=1)[C:19]([NH:31][C:30]1[CH:32]=[CH:33][C:27]([O:26][C:25]([F:24])([F:34])[F:35])=[CH:28][CH:29]=1)=[O:21]
|
Name
|
|
Quantity
|
1.054 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
1.129 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.129 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the RM was stirred for 2 h at 0° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to warm up RT
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Type
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STIRRING
|
Details
|
stirred for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with aq. NaHCO3
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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WASH
|
Details
|
The filtered material was washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (Silica gel column, 100 g, n-hexane/EtOAc 2:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |